Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate
Description
Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate is a synthetic organic compound featuring a β-amino ester backbone with a 4-fluorobenzyl substituent on the amino group. Its structure combines a butanoate ester framework with a fluorinated aromatic moiety, making it a candidate for pharmaceutical or agrochemical intermediates. The fluorine atom enhances electronegativity and metabolic stability, while the ester group contributes to solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(7-12(15)16-2)14-8-10-3-5-11(13)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFUMAMXNSEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate typically involves the esterification of 3-{[(4-fluorophenyl)methyl]amino}butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of 3-{[(4-fluorophenyl)methyl]amino}butanoic acid.
Reduction: Formation of 3-{[(4-fluorophenyl)methyl]amino}butanol.
Substitution: Formation of 3-{[(4-substituted phenyl)methyl]amino}butanoate derivatives.
Scientific Research Applications
Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Impact: The ethyl linker in the analogs increases molecular weight and lipophilicity compared to the methyl linker in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
Substituent Effects: The 4-fluorophenyl group (present in the target compound and ’s analog) imparts electron-withdrawing effects, stabilizing adjacent bonds and influencing acidity/basicity of the amino group. The 4-methoxyphenyl group in ’s analog offers electron-donating properties, which may increase solubility in polar solvents and alter electronic interactions in synthetic reactions.
Biological Activity
Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆FNO₂
- Structure : The compound features a butanoate backbone with a methyl group and an amino group attached to a fluorinated phenyl ring, which may enhance its specificity and efficacy in biological applications compared to similar compounds.
This compound interacts with specific molecular targets, such as enzymes or receptors, potentially acting as an inhibitor or activator. This modulation can lead to various biological effects, depending on the target involved. The compound's ester group can undergo hydrolysis, releasing corresponding acids and alcohols that may participate in biochemical processes.
1. Enzyme Interaction
The compound has been investigated for its role as a biochemical probe to study enzyme-substrate interactions. Such studies are crucial for understanding metabolic pathways and developing new therapeutic agents.
2. Therapeutic Potential
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
- Analgesic Properties : There is ongoing research into its analgesic effects, making it a candidate for pain management therapies.
3. Antimicrobial Activity
Research indicates that compounds similar to this compound may possess antimicrobial properties. For instance, studies on related structures have shown effectiveness against Gram-positive bacteria, suggesting that this compound could also exhibit similar activity .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
